molecular formula C14H12Cl2N2O B1258761 Hbbpc

Hbbpc

Cat. No.: B1258761
M. Wt: 295.2 g/mol
InChI Key: KKSOINRXIYAYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HBBPC (2-(p-chloro-alpha-hydroxybenzyl)-benzimidazole hydrochloride) is a synthetic benzimidazole derivative with vasodilatory properties. Its structure comprises a benzimidazole core substituted with a p-chloro-alpha-hydroxybenzyl group, synthesized via condensation of p-chloro[14C]mandelic acid with 1,2-diaminobenzene . Pharmacologically, this compound acts peripherally on vascular smooth muscle, exhibiting vasodilator activity comparable to papaverine in isolated rabbit ear models but with a notably prolonged duration of action .

Properties

Molecular Formula

C14H12Cl2N2O

Molecular Weight

295.2 g/mol

IUPAC Name

1H-benzimidazol-2-yl-(4-chlorophenyl)methanol;hydrochloride

InChI

InChI=1S/C14H11ClN2O.ClH/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14;/h1-8,13,18H,(H,16,17);1H

InChI Key

KKSOINRXIYAYJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C3=CC=C(C=C3)Cl)O.Cl

Synonyms

2-(alpha-hydroxybenzyl)benzimidazole
2-(p-chloro-alpha-hydroxybenzyl)benzimidazole
HBBPC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Class

Benzimidazole derivatives are widely studied for diverse biological activities. Key structural analogues include:

Omeprazole
  • Structure : Substituted benzimidazole with a sulfinyl group.
  • Function : Proton pump inhibitor (PPI) targeting gastric acid secretion.
  • Comparison : While both HBBPC and omeprazole share the benzimidazole core, their substituents dictate divergent mechanisms. Omeprazole’s sulfinyl group enables covalent binding to proton pumps, unlike this compound’s chloro-hydroxybenzyl group, which facilitates vascular smooth muscle relaxation .
Albendazole
  • Structure : Benzimidazole with a methyl carbamate group.
  • Function : Anthelmintic agent targeting microtubule polymerization.
  • Comparison: Albendazole’s carbamate side chain enhances antiparasitic activity, whereas this compound’s polar hydroxy group is critical for vasodilation. This highlights how minor structural variations in benzimidazoles lead to functionally distinct outcomes .

Functional Analogues: Vasodilators

Papaverine
  • Structure: Isoquinoline alkaloid.
  • Mechanism: Non-selective PDE inhibitor, increasing cAMP/cGMP levels.
  • Comparison :
    • Potency : In isolated rabbit ears, this compound’s vasodilatory efficacy matches papaverine’s .
    • Duration : this compound’s effects persist longer, likely due to slower metabolic clearance or enhanced receptor binding .
    • Synthesis : Papaverine is naturally derived or semi-synthesized, whereas this compound is fully synthetic, enabling isotopic labeling for pharmacokinetic studies .
Hydralazine
  • Structure : Phthalazine derivative.
  • Mechanism: Direct smooth muscle relaxant via NO-independent pathways.
  • Comparison : Hydralazine requires bioactivation in vascular tissue, whereas this compound acts directly. This difference may explain this compound’s faster onset in preclinical models .

Data Tables

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Core Structure Key Substituent Mechanism EC50 (Rabbit Ear) Duration of Action Synthesis Route
This compound Benzimidazole p-Cl-α-hydroxybenzyl Peripheral vasodilation ~Papaverine Prolonged Radiolabeled synthesis
Papaverine Isoquinoline Methoxy groups PDE inhibition Reference Short Natural extraction
Omeprazole Benzimidazole Sulfinyl group Proton pump inhibition N/A N/A Multi-step synthesis

Research Findings and Limitations

  • Structural Insights : The chloro-hydroxybenzyl group in this compound enhances target affinity compared to unsubstituted benzimidazoles, as evidenced by NMR and MS characterization .
  • Contradictions : Despite structural similarities to other benzimidazoles, this compound lacks antifungal or antiparasitic activity, underscoring the role of substituents in biological specificity .

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